Stellatin (C11)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Stellatin (C11) can be synthesized through various organic synthetic methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the isocoumarin core. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of Stellatin (C11) typically involves large-scale fermentation processes using Aspergillus variecolor. The fermentation broth is then subjected to extraction and purification steps to isolate Stellatin (C11) in its pure form .
Chemical Reactions Analysis
Types of Reactions: Stellatin (C11) undergoes various chemical reactions, including:
Oxidation: Stellatin (C11) can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert Stellatin (C11) to its dihydro derivatives.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Stellatin (C11) with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Stellatin (C11) serves as a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Stellatin (C11) exerts its effects primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects . The molecular docking studies have revealed the binding orientations of Stellatin (C11) and its derivatives into the active sites of COX-1 and COX-2, providing insights into its mechanism of action .
Comparison with Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Aspirin: Another well-known cyclooxygenase inhibitor with anti-inflammatory properties.
Uniqueness: Stellatin (C11) is unique due to its natural origin and specific chemical structure, which allows for the formation of various derivatives with potentially enhanced biological activities. Its dual inhibition of COX-1 and COX-2, along with its antioxidant properties, distinguishes it from other similar compounds .
Properties
CAS No. |
1083201-12-0 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3 |
InChI Key |
BIWNDHPZHWCUSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCOC2=O)O)CO |
Origin of Product |
United States |
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